5-Nitroquinolin-2-amine
Overview
Description
5-Nitroquinolin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. The nitro group at the 5-position and the amino group at the 2-position confer unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-2-amine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of 2-aminoquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 5-Aminoquinolin-2-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Nitroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research into its derivatives has shown promise in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitroquinolin-2-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino group allows for hydrogen bonding and other interactions with biological macromolecules, influencing its activity and specificity.
Comparison with Similar Compounds
2-Aminoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitroquinoline: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
5-Nitroisoquinoline: Contains a different ring structure, leading to variations in chemical and biological properties.
Uniqueness: 5-Nitroquinolin-2-amine is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-nitroquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNFEQLBVCUBTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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